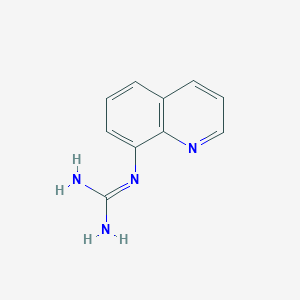

1-(8-Quinolyl)guanidine

Description

1-(8-Quinolyl)guanidine is a guanidine derivative featuring a quinoline moiety substituted at the 8-position. Guanidine compounds are characterized by their strongly basic properties due to the presence of the guanidine group (–NH–C(=NH)–NH₂), which can form hydrogen bonds and electrostatic interactions. The quinoline group, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, confers additional electronic and steric properties.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-quinolin-8-ylguanidine |

InChI |

InChI=1S/C10H10N4/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6H,(H4,11,12,14) |

InChI Key |

LMHOGLGPAFLJIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N=C(N)N)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(8-Quinolyl)guanidine typically involves the reaction of 8-aminoquinoline with a guanidylating agent. Common guanidylating agents include thiourea derivatives, S-methylisothiourea, and carbodiimides. The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for guanidine derivatives often involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The choice of guanidylating agent and reaction conditions can be tailored to achieve the desired product specifications .

Chemical Reactions Analysis

1-(8-Quinolyl)guanidine undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives.

Scientific Research Applications

1-(8-Quinolyl)guanidine has a wide range of scientific research applications:

Chemistry: The compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

Biology: In biological research, 1-(8-Quinolyl)guanidine is studied for its potential as an antimicrobial and antiviral agent.

Medicine: The compound is investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurodegenerative diseases.

Industry: In industrial applications, 1-(8-Quinolyl)guanidine is used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(8-Quinolyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Compounds

Structural Analogues

1-(1,3-Benzothiazol-2-yl)guanidine

- Structure : A guanidine group conjugated to a benzothiazole ring (five-membered aromatic system with sulfur and nitrogen).

- Key Findings: Demonstrated inhibitory activity against voltage-gated proton channels (HV1) with an IC₅₀ of 38 μM for the related compound 2-guanidinobenzimidazole (2GBI). Activity depends on the conjugation of guanidine to a five-membered aromatic ring .

- Comparison: Unlike 1-(8-Quinolyl)guanidine, which has a larger bicyclic quinoline system, benzothiazole derivatives exhibit higher potency in HV1 inhibition. The smaller aromatic system may facilitate better binding to the HV1 pore region .

1-(4-Quinolylmethyl)guanidine Hydrochloride

- Structure: A guanidine group attached to a methylene linker at the 4-position of quinoline.

- Key Findings: Listed as a bioactive compound, though specific activity data are unavailable. The methylene linker may enhance flexibility compared to the direct 8-quinolyl substitution in 1-(8-Quinolyl)guanidine .

1-tert-Butyl-2-(8-Quinolyl)-3-(Thiazol-2-yl)guanidine

- Structure: A tri-substituted guanidine with tert-butyl, 8-quinolyl, and thiazolyl groups.

8-Quinolyl Phenacyl Sulfide

- Structure: A sulfide-linked phenacyl group at the 8-position of quinoline.

- Such interactions may similarly enhance the binding of 1-(8-Quinolyl)guanidine to biological targets .

Functional Analogues

Linear Alkyl- and Macrocyclic Guanidines

- Structure : Multiple guanidine groups within linear or macrocyclic frameworks.

- Key Findings : Exhibit broad-spectrum antibacterial activity (MIC = 0.5–1 mg/L against E. coli and S. aureus). The presence of multiple guanidine groups enhances membrane disruption via electrostatic interactions with anionic bacterial lipids .

- Comparison: 1-(8-Quinolyl)guanidine’s single guanidine group may limit its antibacterial potency unless the quinoline moiety compensates via additional mechanisms (e.g., intercalation or enzyme inhibition).

Dimethylguanidine (DiMeGdn)

- Structure : A simple alkyl-substituted guanidine.

- Key Findings : Potent inhibitor of Kv channels, acting via disruption of protein-lipid interfaces. DiMeGdn’s rapid kinetics and high potency suggest that alkyl substitution optimizes pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.